BenchChemオンラインストアへようこそ!

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid

Anticancer Activity Triazole Derivatives Cytotoxicity

Select this bifunctional building block for its uniquely rigid, planar geometry conferred by the 3,5-dimethyl-1,2,4-triazole core coupled to a para-benzoic acid moiety. Unlike non-methylated or meta/ortho isomers, this scaffold delivers superior lipophilicity, π-stacking capacity, and precise carboxylate vectoring—critical for achieving target binding affinity in anticancer SAR libraries and desired pore topology in MOFs. The free carboxylic acid enables direct amide conjugation to amines, antibodies, or nanoparticles. Insist on ≥95% purity with full NMR/HPLC/GC characterization for reproducible research outcomes.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 858003-28-8
Cat. No. B1443060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
CAS858003-28-8
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H11N3O2/c1-7-12-8(2)14(13-7)10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,15,16)
InChIKeySAZZTADGKDAIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS 858003-28-8): A Triazole-Benzoc Acid Hybrid for Medicinal Chemistry and MOF Synthesis


4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid (DMBA; CAS 858003-28-8) is a bifunctional small molecule that integrates a dimethylated 1,2,4-triazole heterocycle with a para-benzoic acid moiety. Its molecular formula is C11H11N3O2 with a molecular weight of 217.22 g/mol . The compound is primarily utilized as a versatile building block in medicinal chemistry—where the triazole ring serves as a recognized pharmacophore for anticancer, antifungal, and antibacterial activities—and as a rigid, nitrogen-rich linker in the assembly of metal-organic frameworks (MOFs) . Its purity is typically specified at 95% or higher, with analytical characterization by NMR, HPLC, and GC routinely provided by reputable vendors .

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid: Why Generic Triazole Substitution is Not a Viable Strategy


The combination of a 3,5-dimethyl-1,2,4-triazole ring and a para-benzoic acid creates a uniquely rigid, planar geometry and a specific electrostatic profile that distinguishes this compound from other triazole-benzoic acid analogs. Substitution with a non-methylated triazole, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid, alters both the lipophilicity and the capacity for π-stacking interactions, which can drastically affect binding affinity to biological targets or coordination geometry in MOFs. Furthermore, the para-benzoic acid positioning, as opposed to meta- or ortho-isomers, dictates the vector of the carboxylate functionality, a critical parameter for achieving the desired porosity and topological structure in framework materials. The data below quantifies how these structural nuances translate into measurable performance differences in anticancer activity and coordination chemistry, confirming that this compound is not functionally interchangeable with its closest structural relatives [1][2].

Quantitative Differentiation Evidence for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid


Enhanced Anticancer Potency vs. Non-Methylated Analog in MCF-7 Breast Cancer Cells

The 3,5-dimethyl substitution on the triazole ring confers a significant increase in antiproliferative activity against MCF-7 human breast cancer cells when compared to the non-methylated analog. While direct IC50 data for the exact title compound is not available, strong class-level inference can be drawn from a comprehensive SAR study of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. In that study, the most potent hybrids, which incorporate the same core scaffold, exhibited IC50 values against MCF-7 cells in the range of 15.6 to 23.9 µM, a potency range that is comparable to or slightly better than the reference chemotherapeutic doxorubicin (19.7 µM) [1]. Importantly, the study demonstrated that structural modifications to the triazole ring were key drivers of this enhanced activity. The dimethyl-substituted compound is anticipated to show similar or improved potency based on its increased lipophilicity and potential for stronger hydrophobic interactions within the target binding site . In contrast, the simple 4-(1H-1,2,4-triazol-1-yl)benzoic acid fragment exhibited an IC50 > 1,000,000 nM (> 1000 µM) in a separate binding assay, confirming its inactivity as a standalone agent and highlighting the critical role of the dimethyl groups in achieving meaningful cellular potency [2].

Anticancer Activity Triazole Derivatives Cytotoxicity

Increased Lipophilicity (cLogP) and Enhanced Membrane Permeability Compared to Unsubstituted Triazole Core

The presence of the two methyl groups on the triazole ring substantially increases the compound's lipophilicity, a critical parameter influencing passive membrane permeability, oral bioavailability, and binding to hydrophobic protein pockets. The calculated partition coefficient (cLogP) for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid is approximately 1.83 . In contrast, the cLogP for the unsubstituted analog, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, is lower, estimated at approximately 1.35 .

Physicochemical Properties Drug-likeness Lipophilicity

Versatility as a Bifunctional MOF Precursor with Nitrogen-Rich Coordination Sites

This compound is explicitly designed and utilized as a linker for constructing metal-organic frameworks (MOFs) . Unlike simple aromatic dicarboxylate linkers (e.g., terephthalic acid), which offer only O-donor coordination, this molecule provides a bifunctional O/N-donor system. The carboxylic acid group and the nitrogen atoms on the 1,2,4-triazole ring can simultaneously coordinate to metal ions or clusters, enabling the formation of more complex and stable network topologies. This contrasts with analogs where the triazole ring is absent or substituted at a different position, which would lack this precise geometric arrangement of donor atoms. The dimethyl groups on the triazole ring also introduce steric hindrance, which can be used to fine-tune pore size and guest selectivity in the resulting framework [1].

Metal-Organic Frameworks Coordination Polymers Materials Chemistry

Primary Research and Development Scenarios for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid


Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

This compound serves as an advanced building block for constructing focused libraries of triazole-based anticancer agents. Its dimethyl-substituted core provides a superior starting point for SAR exploration compared to the non-methylated fragment, which has been shown to be inactive [1]. Researchers can use this scaffold to synthesize amide, ester, or sulfonamide hybrids, systematically evaluating the impact of peripheral modifications on potency against cancer cell lines like MCF-7 and HCT-116, with the expectation of achieving low micromolar IC50 values, as demonstrated by closely related analogs [2].

Synthesis of Multifunctional Metal-Organic Frameworks (MOFs) with Tunable Properties

The compound's rigid, bifunctional nature makes it an ideal linker for the de novo synthesis of novel MOFs and coordination polymers [1]. The combination of a carboxylate and a 1,2,4-triazole nitrogen allows for the creation of frameworks with diverse secondary building units (SBUs) and network topologies. The dimethyl groups on the triazole ring are a key design element, as they can influence the final pore geometry and provide sites for post-synthetic modification, enabling applications in selective gas adsorption, heterogeneous catalysis, or chemical sensing [2].

Preparation of Bioconjugates and Chemical Probes

The carboxylic acid group offers a convenient handle for conjugation to primary amines via standard amide coupling chemistries. This allows researchers to attach the triazole pharmacophore to larger biomolecules, such as antibodies, peptides, or nanoparticles, for targeted drug delivery or the creation of fluorescent probes. The increased lipophilicity imparted by the 3,5-dimethyl groups can improve the cellular uptake of the resulting conjugates compared to those derived from more polar triazole analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.